molecular formula C13H12N4O4S B2412782 Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 891118-11-9

Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2412782
CAS No.: 891118-11-9
M. Wt: 320.32
InChI Key: PFZPROJCNXRPQL-UHFFFAOYSA-N
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Description

Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

methyl 5-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-7-5-10(18)14-12-15-16-13(17(7)12)22-6-8-3-4-9(21-8)11(19)20-2/h3-5H,6H2,1-2H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZPROJCNXRPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(O3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps, starting with the formation of the triazolopyrimidinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent thiolation and methylation steps are then employed to introduce the thiomethyl and carboxylate groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of triazole compounds. For instance, compounds similar to methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate have shown promising results against various cancer cell lines. In vitro evaluations demonstrated significant cytotoxicity against human tumor cells with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

Research has also indicated that triazole derivatives exhibit antimicrobial properties. The compound may possess activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. The mechanism of action often involves interference with bacterial cell wall synthesis or disrupting metabolic pathways .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant anticancer activity against MCF-7 and HCT116 cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL .
Study 2Investigated the electrochemical behavior of related triazole compounds, proposing a radical mechanism for their transformation in biological systems .
Study 3Explored the antimicrobial efficacy against Pseudomonas aeruginosa and Escherichia coli with promising minimum inhibitory concentration (MIC) values .

Mechanism of Action

The mechanism by which Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

  • Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)thiophene-2-carboxylate

  • Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)pyrrole-2-carboxylate

Uniqueness: Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate stands out due to its specific structural features, such as the furan ring and the thiomethyl group. These features contribute to its unique chemical and biological properties compared to similar compounds.

Biological Activity

Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
  • Triazole Moiety : Known for its broad biological activity, the triazole ring enhances the compound's interaction with biological targets.
  • Thioether Group : This functional group may play a role in the compound's mechanism of action.

The molecular formula of the compound is C14H16N4O3SC_{14}H_{16}N_4O_3S with a molecular weight of approximately 316.37 g/mol.

Antitumor Activity

Research indicates that compounds containing triazole rings exhibit significant antitumor properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines effectively. The SAR studies suggest that modifications on the triazole ring can enhance cytotoxicity against specific cancer types. For example, compounds with electron-donating groups at strategic positions on the phenyl ring demonstrate improved activity against tumor cells .

Antimicrobial Properties

This compound has been evaluated for antimicrobial activity against a range of pathogens. The presence of the thioether group is believed to enhance its interaction with microbial enzymes, leading to effective inhibition of growth .

Case Studies

  • Anticancer Efficacy : In a study involving various triazole derivatives, it was found that certain modifications led to compounds exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin. Specifically, compounds with a methyl substitution on the triazole ring showed enhanced binding affinity to cancer cell receptors .
  • Antimicrobial Activity : A comparative analysis of several thioether-containing compounds demonstrated that those similar in structure to this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria .

The biological activities of this compound can be attributed to its ability to interfere with critical cellular processes:

  • Inhibition of Enzyme Activity : The triazole moiety can act as a competitive inhibitor for enzymes involved in nucleic acid synthesis.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Q & A

Q. How do solvent polarity and proticity influence the compound’s stability during storage?

  • Stability Studies : Store the compound in anhydrous DMSO at –20°C under argon. Monitor degradation via HPLC every 3 months; avoid aqueous buffers (pH >7) to prevent ester hydrolysis .

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